molecular formula C10H12FNO5S B3039311 3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid CAS No. 1010904-98-9

3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid

Cat. No.: B3039311
CAS No.: 1010904-98-9
M. Wt: 277.27 g/mol
InChI Key: IKNCFLBJOIZDAR-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid: is a compound that has been gaining attention in the field of chemistry due to its promising properties. It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring. This compound is known for its potential medicinal properties and has been studied for its antimicrobial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid typically involves the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with propanoic acid in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and a base like triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to antimicrobial effects by disrupting essential metabolic pathways in microorganisms.

Comparison with Similar Compounds

  • 3-(3-Fluoro-4-methoxybenzenesulfonamido)butanoic acid
  • 3-(3-Fluoro-4-methoxybenzenesulfonamido)pentanoic acid
  • 3-(3-Fluoro-4-methoxybenzenesulfonamido)hexanoic acid

Comparison: Compared to these similar compounds, 3-(3-Fluoro-4-methoxybenzenesulfonamido)propanoic acid is unique due to its specific chain length and the presence of the fluorine and methoxy groups on the benzene ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(3-fluoro-4-methoxyphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO5S/c1-17-9-3-2-7(6-8(9)11)18(15,16)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNCFLBJOIZDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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